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molecular formula C11H16ClNO B8307764 4-Chloro-2-(isobutylamino)benzyl alcohol

4-Chloro-2-(isobutylamino)benzyl alcohol

Cat. No. B8307764
M. Wt: 213.70 g/mol
InChI Key: OMDRRGUXNXVOPM-UHFFFAOYSA-N
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Patent
US05082943

Procedure details

To a suspension of 3.96 % (105 mmol) of lithium aluminum hydride in 200 ml of dry ether was dropwise added under chilling with ice for 15 min. a solution of 9.50 g (37 mmol) of methyl 4-chloro-2-(isobutyrylamino)benzoate obtained in b) above in a mixture of 20 ml of dry dichloromethane and 20 ml of dry ether. The mixture was then stirred for 30 min., and heated under reflux for 30 min. To the mixture was dropwise added under chilling with ice a saturated aqueous sodium sulfate. The organic portion was taken out by decantation, and dried over anhydrous sodium sulfate. The solvent was distilled off to leave 7.28 g of the desired compound as a residual colorless oil.
Quantity
105 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:17]=[CH:16][C:11]([C:12](OC)=[O:13])=[C:10]([NH:18][C:19](=O)[CH:20]([CH3:22])[CH3:21])[CH:9]=1.S([O-])([O-])(=O)=O.[Na+].[Na+]>CCOCC.ClCCl>[Cl:7][C:8]1[CH:17]=[CH:16][C:11]([CH2:12][OH:13])=[C:10]([NH:18][CH2:19][CH:20]([CH3:22])[CH3:21])[CH:9]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
105 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)NC(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
obtained in b)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
To the mixture was dropwise added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(CO)C=C1)NCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.28 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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